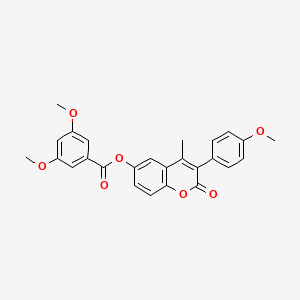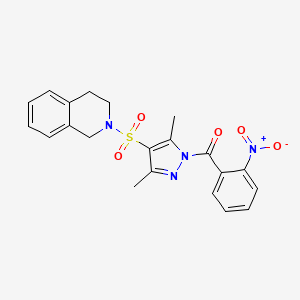![molecular formula C22H29ClN6O2 B11254632 2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11254632.png)
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a hybrid molecule, combining the structural features of isothiazole , piperazine , and pyrimidine . Let’s break it down:
Isothiazole: A five-membered ring containing four carbon atoms and one sulfur atom.
Piperazine: A bicyclic organic compound with a six-membered ring containing two nitrogen atoms.
Pyrimidine: A six-membered heterocyclic ring with two nitrogen atoms.
Vorbereitungsmethoden
Industrial Production:: Industrial-scale production methods for this compound may involve modifications of existing synthetic routes, optimization for yield, and scalability. Again, detailed information on industrial production remains proprietary or unpublished.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction reactions that can modify its functional groups.
Substitution: Assess substitution reactions at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium hydroxide, ammonia).
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further experimental studies are needed to elucidate these details.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Potential bioactivity, including receptor interactions.
Medicine: Investigate its pharmacological properties.
Industry: Possible applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, you can explore related molecules such as thienopyridines , benzisothiazoles, and piperazine derivatives . Highlighting its uniqueness would require a comparative analysis with these compounds.
Eigenschaften
Molekularformel |
C22H29ClN6O2 |
|---|---|
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
(5-chloro-2-methoxyphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29ClN6O2/c1-16-14-20(27-8-6-26(2)7-9-27)25-22(24-16)29-12-10-28(11-13-29)21(30)18-15-17(23)4-5-19(18)31-3/h4-5,14-15H,6-13H2,1-3H3 |
InChI-Schlüssel |
FVWDBWRASSHHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B11254553.png)
![2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254561.png)

![1-[1-(4-chlorophenyl)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11254596.png)


![4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11254607.png)
![2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11254630.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide](/img/structure/B11254638.png)
![4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11254641.png)



![5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11254662.png)
